molecular formula C13H17N3O B1629590 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole CAS No. 578709-04-3

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

Cat. No. B1629590
CAS RN: 578709-04-3
M. Wt: 231.29 g/mol
InChI Key: BOXYYPUGLOCCOE-UHFFFAOYSA-N
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Description

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole is a specialty product for proteomics research . It has a molecular formula of C13H17N3O and a molecular weight of 231.3 .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 2-(4-piperidinyl)-1H-benzimidazol-6-yl ether . The InChI code is 1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole include a molecular weight of 231.3 and a molecular formula of C13H17N3O .

Scientific Research Applications

Antihistamine Reactivity and Safety

Research has investigated the safety and reactivity of antihistamines like astemizole, a compound structurally similar to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, focusing on their effects on driving and machinery operation abilities. Studies showed that astemizole, after single and multiple administrations, did not impair performance in tests measuring concentration and reactivity, indicating its non-sedative properties compared to other antihistamines like ketotifen (Moser, Gerdes, Bückmann, & Hopmann, 1983).

Diagnostic Imaging in Cancer

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a derivative related to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, has been studied for its ability to visualize primary breast tumors through sigma receptor scintigraphy. The study found that P-(123)I-MBA accumulates in most breast tumors in vivo, suggesting its potential as a diagnostic tool for assessing tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Metabolism and Disposition in Humans

Research on the metabolism and disposition of N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a compound with structural similarities to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, has provided insights into its pharmacokinetics. The study showed extensive metabolism with principal routes being oxidation, highlighting the complexity of its biotransformation processes (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Insect Repellent Efficacy

A study comparing the repellent efficacy of compounds including a piperidine derivative against Aedes communis and Simulium venustum showed significant protection provided by these compounds. This research highlights the potential application of piperidine derivatives, related to 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole, in developing effective insect repellents (Debboun, Strickman, Solberg, Wilkerson, McPherson, Golenda, Keep, Wirtz, Burge, & Klein, 2000).

Safety and Hazards

This compound is considered an irritant . As with all chemicals, it should be handled with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

6-methoxy-2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-17-10-2-3-11-12(8-10)16-13(15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXYYPUGLOCCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640504
Record name 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-2-piperidin-4-yl-1H-benzimidazole

CAS RN

578709-04-3
Record name 6-Methoxy-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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